![molecular formula C18H23N5O B5607398 3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5607398.png)
3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex imidazo[1,2-a]pyridines and related derivatives typically involves catalytic processes or novel reaction conditions. For example, the use of Cu-catalysis under aerobic oxidative conditions has been employed to synthesize 3-formyl imidazo[1,2-a]pyridines, leveraging ethyl tertiary amines as carbon sources. This method has been noted for its broad substrate scope and functional group tolerance, producing diversified products (Rao, Mai, & Song, 2017). Another approach involves microwave irradiation in ethylene glycol, facilitating novel reactions between oxazolones and pyridin-2-amine, highlighting the convenience and accessibility of starting materials (Tu et al., 2007).
Molecular Structure Analysis
Detailed molecular structure analyses, including quantum studies and spectroscopic evaluations, are crucial for understanding the fundamental characteristics of such compounds. For instance, the synthesis and structural elucidation of novel imidazo[1,2-a]pyridine derivatives, using techniques like NMR and IR spectroscopy, reveal intricate details about their molecular geometry and electronic properties. These analyses often involve theoretical calculations to predict reactivity, stability, and other essential features (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, influenced by their functional groups and molecular framework. The formation of C-N, C-O, and C-S bonds through multi-component reactions exemplifies their reactivity, enabling the construction of complex molecular architectures from simpler precursors (Cao et al., 2014).
properties
IUPAC Name |
(2-amino-3-ethylimidazo[4,5-b]pyridin-6-yl)-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-23-16-15(21-18(23)19)6-12(7-20-16)17(24)22-8-13-10-3-4-11(5-10)14(13)9-22/h6-7,10-11,13-14H,2-5,8-9H2,1H3,(H2,19,21)/t10-,11+,13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYJYXWXUJCCET-WVKUQDAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)N3CC4C5CCC(C5)C4C3)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=N2)C(=O)N3C[C@@H]4[C@@H]5CC[C@@H](C5)[C@@H]4C3)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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